molecular formula C18H19FN2O3S B2814991 isopropyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 620551-70-4

isopropyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2814991
CAS RN: 620551-70-4
M. Wt: 362.42
InChI Key: VMKIDRYJFPQFDW-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules known as thiazolopyrimidines . Thiazolopyrimidines and their derivatives have been shown to exhibit a range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . They have also been studied for their neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of similar compounds involves the use of substituted alkynes and substituted azides in a reaction medium such as tetrahydrofolate (THF) . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives is typically characterized using various spectroscopy techniques, including Fourier-transform infrared spectroscopy (FTIR), Mass spectrometry, Proton nuclear magnetic resonance (^1H-NMR), and Carbon-13 nuclear magnetic resonance (^13C-NMR) .


Chemical Reactions Analysis

The chemical reactions involving thiazolopyrimidines are complex and can involve multiple steps. For instance, one proposed reaction mechanism involved the nucleophilic attack of the sulfur atom on an electrophilic cationic center, forming an intermediate product that underwent a [3,3]-Claisen rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidines can be influenced by the specific substitutions on the molecule. For instance, the introduction of fluorine atoms, which are small and strong electron-withdrawing halogen groups, on the phenyl ring, has been shown to affect the potency of the compound .

Mechanism of Action

Thiazolopyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties. They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . The possible mechanism of action was observed through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

Thiazolopyrimidines have shown potential in the treatment of various diseases, including neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Future research could focus on further exploring the therapeutic potential of these compounds, optimizing their synthesis process, and investigating their safety profile.

properties

IUPAC Name

propan-2-yl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-9(2)24-17(23)14-10(3)20-18-21(16(22)11(4)25-18)15(14)12-6-5-7-13(19)8-12/h5-9,11,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKIDRYJFPQFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

isopropyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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